2,6-Dicyclohexyl-p-cresol chemical properties
2,6-Dicyclohexyl-p-cresol chemical properties
An In-depth Technical Guide to 2,6-Dicyclohexyl-p-cresol
This technical guide provides a comprehensive overview of the core chemical properties, representative synthesis and analysis protocols, and a quality control workflow for 2,6-Dicyclohexyl-p-cresol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Properties
2,6-Dicyclohexyl-p-cresol, also known as 2,6-dicyclohexyl-4-methylphenol, is a sterically hindered phenol.[1] Its chemical structure and properties make it a subject of interest in various chemical applications, including as an antioxidant or a chemical intermediate.
Data Summary
The fundamental physicochemical properties of 2,6-Dicyclohexyl-p-cresol are summarized in the table below for quick reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2,6-Dicyclohexyl-4-methylphenol | [1] |
| CAS Number | 7226-88-2 | [2] |
| Molecular Formula | C₁₉H₂₈O | [2][3] |
| Molecular Weight | 272.43 g/mol | [2] |
| Monoisotopic Mass | 272.214015512 Da | [3] |
| Appearance | Solid | |
| Melting Point | 32 - 34 °C (89.6 - 93.2 °F) | [4][5] |
| Boiling Point | 202 °C (396 °F) | [4][5] |
| Density | 1.034 g/mL at 25 °C (77 °F) | [4] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
| Log P (Octanol/Water) | 1.94 (Bioaccumulation is not expected) | [4] |
Experimental Protocols
The following sections detail representative methodologies for the synthesis and analytical characterization of 2,6-Dicyclohexyl-p-cresol. These protocols are based on established chemical principles for similar phenolic compounds.
Representative Synthesis Protocol: Acid-Catalyzed Alkylation
This protocol describes a general method for the synthesis of 2,6-Dicyclohexyl-p-cresol via the Friedel-Crafts alkylation of p-cresol with cyclohexanol, using an acid catalyst. This method is adapted from procedures for similar cyclohexylation reactions of cresols.
Materials:
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p-Cresol
-
Cyclohexanol
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Perchloric acid (or another suitable acid catalyst like a large-pore zeolite)[4]
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with p-cresol and the acid catalyst (e.g., 5% perchloric acid by weight of p-cresol). A molar excess of p-cresol to cyclohexanol is recommended to favor dialkylation and minimize side reactions.
-
Initiation: The mixture is heated to a reaction temperature of approximately 140 °C with vigorous stirring.
-
Alkylation: Cyclohexanol is added dropwise from the dropping funnel to the heated mixture over a period of 2 hours.
-
Reaction Completion: After the addition is complete, the reaction mixture is maintained at 140 °C and stirred for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled to room temperature and dissolved in diethyl ether.
-
Neutralization: The ether solution is transferred to a separatory funnel and washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by several washes with deionized water.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,6-Dicyclohexyl-p-cresol can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.
Analytical Protocol: Purity and Identity Confirmation by GC-MS
This protocol outlines a general method for the qualitative and quantitative analysis of 2,6-Dicyclohexyl-p-cresol using Gas Chromatography-Mass Spectrometry (GC-MS). This is a standard technique for the analysis of volatile and semi-volatile organic compounds like cresols.[6]
Materials:
-
Synthesized 2,6-Dicyclohexyl-p-cresol sample
-
High-purity solvent (e.g., Methylene chloride or Hexane)
-
Internal standard (e.g., a non-interfering deuterated analog or similar stable compound)
Equipment:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity capillary column like a DB-5ms)
-
Autosampler
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the 2,6-Dicyclohexyl-p-cresol sample in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution. Add a fixed concentration of the internal standard to all samples and standards.
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250 °C.
-
Oven Program: Start at an initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 400.
-
-
Analysis: Inject a 1 µL aliquot of each standard and sample solution into the GC-MS system.
-
Data Processing:
-
Identification: The identity of 2,6-Dicyclohexyl-p-cresol is confirmed by comparing its retention time and mass spectrum with a reference standard or library data. The fragmentation pattern in the mass spectrum is a key identifier.
-
Quantification: The purity of the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve generated from the standards.
-
Quality Control Workflow
The following diagram illustrates a typical quality control (QC) workflow for the synthesis and validation of 2,6-Dicyclohexyl-p-cresol. This workflow ensures that the final product meets the required purity and identity specifications before its use in further research or development.
Caption: Quality control workflow for 2,6-Dicyclohexyl-p-cresol.
References
- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
